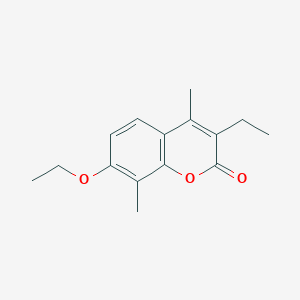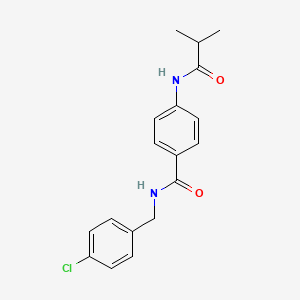![molecular formula C15H14BrNO B5819444 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone, also known as 4-BMC, is a synthetic cathinone and a designer drug. It is a stimulant that affects the central nervous system and has been found in some illicit drug markets. The purpose of
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. It also has affinity for the norepinephrine transporter. These actions lead to an increase in the levels of dopamine, serotonin, and norepinephrine in the brain, which can result in the stimulant effects of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone include an increase in heart rate, blood pressure, and body temperature. It can also cause pupil dilation, sweating, and dry mouth. In addition, it can lead to feelings of euphoria, increased sociability, and enhanced sexual arousal. However, it can also cause anxiety, paranoia, and agitation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone in lab experiments include its availability, low cost, and ease of synthesis. However, its use is limited by its potential for abuse and its lack of specificity for dopamine and serotonin transporters.
Future Directions
Future research on 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone could focus on its potential as a treatment for certain psychiatric disorders such as depression and anxiety. It could also be used to study the effects of dopamine and serotonin reuptake inhibitors on the brain. In addition, further research could be conducted to determine the long-term effects of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone on the brain and body.
Conclusion:
In conclusion, 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone is a synthetic cathinone that has been used in scientific research to study its effects on the central nervous system. Its mechanism of action involves the inhibition of dopamine and serotonin reuptake, which can lead to stimulant effects. While it has advantages for lab experiments, its use is limited by its potential for abuse and lack of specificity. Future research could focus on its potential as a treatment for psychiatric disorders and its long-term effects on the brain and body.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone involves the reaction of 4-bromobenzaldehyde with 2-methylphenylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other cathinones such as methcathinone and mephedrone. Studies have shown that 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone can induce hyperactivity, stereotypy, and locomotor activity in rodents.
properties
IUPAC Name |
1-(4-bromophenyl)-2-(2-methylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-4-2-3-5-14(11)17-10-15(18)12-6-8-13(16)9-7-12/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWQLSLKACAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)
![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)



![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)

![3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)